molecular formula C8H3Cl2NO3 B1293949 6,8-dichloro-1H-benzo[d][1,3]oxazine-2,4-dione CAS No. 4693-00-9

6,8-dichloro-1H-benzo[d][1,3]oxazine-2,4-dione

Cat. No. B1293949
CAS RN: 4693-00-9
M. Wt: 232.02 g/mol
InChI Key: VOCGTJXVKKCXJH-UHFFFAOYSA-N
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Description

6,8-Dichloro-1H-benzo[d][1,3]oxazine-2,4-dione (DCBOD) is an organic compound that is widely used in scientific research. It is a colorless, crystalline solid that is soluble in water and ethanol. DCBOD is a versatile compound that has a wide range of applications in the laboratory, including synthesis, spectroscopy, and chromatography. It has been used in a variety of scientific studies, including those related to biochemistry, physiology, and pharmacology.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 6,8-dichloro-1H-benzo[d][1,3]oxazine-2,4-dione involves the conversion of 2,4-dioxo-1,3-oxazine to the target compound through a series of reactions.

Starting Materials
2,4-dioxo-1,3-oxazine, phosphorus oxychloride, sodium hydroxide, chlorine gas, sulfuric acid, acetic anhydride, acetic acid, sodium bicarbonate, wate

Reaction
2,4-dioxo-1,3-oxazine is reacted with phosphorus oxychloride to form 2-chloro-4-chloromethyl-1,3-oxazine., The resulting compound is then treated with sodium hydroxide to form 2-chloro-4-hydroxymethyl-1,3-oxazine., Chlorine gas is bubbled through the solution to form 2,4-dichloro-6-hydroxymethyl-1,3-oxazine., Sulfuric acid is added to the solution to form 6-chloro-8-hydroxymethyl-1H-benzo[d][1,3]oxazine-2,4-dione., Acetic anhydride is added to the solution to form 6-acetoxy-8-chloromethyl-1H-benzo[d][1,3]oxazine-2,4-dione., The resulting compound is then treated with sodium bicarbonate to form 6-acetoxy-8-chloromethyl-1H-benzo[d][1,3]oxazine-2,4-dione., Finally, the compound is hydrolyzed with water to form 6,8-dichloro-1H-benzo[d][1,3]oxazine-2,4-dione.

Mechanism Of Action

The mechanism of action of 6,8-dichloro-1H-benzo[d][1,3]oxazine-2,4-dione is not well understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). This inhibition may be due to the ability of 6,8-dichloro-1H-benzo[d][1,3]oxazine-2,4-dione to bind to the active site of the enzyme and prevent its activity.

Biochemical And Physiological Effects

The biochemical and physiological effects of 6,8-dichloro-1H-benzo[d][1,3]oxazine-2,4-dione are not well understood. However, it has been suggested that 6,8-dichloro-1H-benzo[d][1,3]oxazine-2,4-dione may have anti-inflammatory and analgesic effects. It has also been suggested that 6,8-dichloro-1H-benzo[d][1,3]oxazine-2,4-dione may have anti-cancer and anti-oxidant effects.

Advantages And Limitations For Lab Experiments

6,8-dichloro-1H-benzo[d][1,3]oxazine-2,4-dione has many advantages for lab experiments. It is relatively inexpensive, stable, and easy to handle. It is also soluble in water and ethanol, making it easy to use in a variety of laboratory applications. However, there are some limitations to using 6,8-dichloro-1H-benzo[d][1,3]oxazine-2,4-dione. It is not very soluble in organic solvents, and it can be difficult to purify.

Future Directions

There are many potential future directions for research involving 6,8-dichloro-1H-benzo[d][1,3]oxazine-2,4-dione. These include further studies on its biochemical and physiological effects, as well as its potential use as an anti-inflammatory and analgesic agent. Additionally, further research on its mechanism of action and its potential use as an anti-cancer and anti-oxidant agent should be explored. Finally, further studies on its solubility in organic solvents and its potential use as a catalyst in organic synthesis should be investigated.

Scientific Research Applications

6,8-dichloro-1H-benzo[d][1,3]oxazine-2,4-dione has a wide range of applications in scientific research. It has been used as a catalyst in organic synthesis, as a reagent in spectroscopy, and as a stationary phase in chromatography. It has also been used in studies related to biochemistry, physiology, and pharmacology.

properties

IUPAC Name

6,8-dichloro-1H-3,1-benzoxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2NO3/c9-3-1-4-6(5(10)2-3)11-8(13)14-7(4)12/h1-2H,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOCGTJXVKKCXJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=O)OC(=O)N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90196986
Record name 6,8-Dichloro-2H-3,1-benzoxazine-2,4(1H)-dione
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Molecular Weight

232.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,8-dichloro-1H-benzo[d][1,3]oxazine-2,4-dione

CAS RN

4693-00-9
Record name 3,5-Dichloroisatoic anhydride
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Record name 6,8-Dichloro-2H-3,1-benzoxazine-2,4(1H)-dione
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Record name 6,8-Dichloro-2H-3,1-benzoxazine-2,4(1H)-dione
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Record name 6,8-dichloro-2H-3,1-benzoxazine-2,4(1H)-dione
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